molecular formula C46H42N4O7 B11115610 4,4'-[Oxybis(2,1-ethanediyloxy)]bis[N'-(diphenylacetyl)benzohydrazide]

4,4'-[Oxybis(2,1-ethanediyloxy)]bis[N'-(diphenylacetyl)benzohydrazide]

Cat. No.: B11115610
M. Wt: 762.8 g/mol
InChI Key: NEBHECWBISMYRG-UHFFFAOYSA-N
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Description

4,4’-[Oxybis(2,1-ethanediyloxy)]bis[N’-(diphenylacetyl)benzohydrazide] is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Oxybis(2,1-ethanediyloxy)]bis[N’-(diphenylacetyl)benzohydrazide] typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the oxybis(2,1-ethanediyloxy) backbone: This step involves the reaction of ethylene glycol with appropriate reagents to form the oxybis(2,1-ethanediyloxy) structure.

    Acetylation of benzohydrazide: Benzohydrazide is reacted with diphenylacetyl chloride under controlled conditions to form N’-(diphenylacetyl)benzohydrazide.

    Coupling reaction: The final step involves coupling the oxybis(2,1-ethanediyloxy) backbone with N’-(diphenylacetyl)benzohydrazide using suitable coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Oxybis(2,1-ethanediyloxy)]bis[N’-(diphenylacetyl)benzohydrazide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4’-[Oxybis(2,1-ethanediyloxy)]bis[N’-(diphenylacetyl)benzohydrazide] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-[Oxybis(2,1-ethanediyloxy)]bis[N’-(diphenylacetyl)benzohydrazide] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[Oxybis(2,1-ethanediyloxy)]bis(4-oxobutanoic acid)
  • Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-

Uniqueness

This detailed article provides a comprehensive overview of 4,4’-[Oxybis(2,1-ethanediyloxy)]bis[N’-(diphenylacetyl)benzohydrazide], covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C46H42N4O7

Molecular Weight

762.8 g/mol

IUPAC Name

N'-(2,2-diphenylacetyl)-4-[2-[2-[4-[[(2,2-diphenylacetyl)amino]carbamoyl]phenoxy]ethoxy]ethoxy]benzohydrazide

InChI

InChI=1S/C46H42N4O7/c51-43(47-49-45(53)41(33-13-5-1-6-14-33)34-15-7-2-8-16-34)37-21-25-39(26-22-37)56-31-29-55-30-32-57-40-27-23-38(24-28-40)44(52)48-50-46(54)42(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-28,41-42H,29-32H2,(H,47,51)(H,48,52)(H,49,53)(H,50,54)

InChI Key

NEBHECWBISMYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)OCCOCCOC4=CC=C(C=C4)C(=O)NNC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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